

Physical and chemical properties of Clerodenoside A

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Compound of Interest

Compound Name: Clerodenoside A

Cat. No.: B15592171

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An In-depth Technical Guide to Clerodenoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodenoside A, also known as Diacetylmartynoside, is a phenolic glycoside naturally occurring in plants of the Clerodendrum genus, notably Clerodendrum inerme. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Clerodenoside A**. The document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, summarizing available data on its structure, physicochemical characteristics, and potential therapeutic activities. While research on this specific compound is ongoing, this guide consolidates the current knowledge to facilitate further investigation into its pharmacological potential.

Chemical and Physical Properties

Clerodenoside A is a complex phenolic glycoside. While comprehensive experimental data for all its physical properties are not readily available in the public domain, the following information has been compiled from existing literature and chemical databases.

Table 1: Physical and Chemical Properties of **Clerodenoside A**

Property	Value	Source/Method
Systematic Name	2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy- α -L- mannopyranosyl-(1->3)-O-[4- O-(E)-feruloyl-6-deoxy- α -L- mannopyranosyl-(1->6)]- β -D- glucopyranoside, diacetate	IUPAC Nomenclature
Synonym	Diacetylmartynoside	Literature
Molecular Formula	C ₃₅ H ₄₄ O ₁₇	Mass Spectrometry
Molecular Weight	736.71 g/mol	Calculated
Appearance	Yellow amorphous powder	[1]
Melting Point	Not Reported	N/A
Optical Rotation	Not Reported	N/A
Solubility	Soluble in methanol, ethyl acetate.	[1][2]

Spectral Data

The structural elucidation of **Clerodenoside A** has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.

The ¹³C-NMR spectrum of **Clerodenoside A** has been reported, providing key insights into its carbon skeleton. The chemical shifts are indicative of a phenolic glycoside structure with two deoxy-mannopyranosyl units, a glucopyranosyl unit, and a feruloyl group, in addition to the dihydroxyphenylethyl moiety.

Table 2: ¹³C-NMR Spectral Data of **Clerodenoside A** (125 MHz, CD₃OD)[1]

Carbon No.	Chemical Shift (δ , ppm)
Phenylethyl Moiety	
1	131.9
2	117.2
3	146.3
4	144.9
5	116.8
6	121.5
α	72.3
β	36.8
Glucopyranosyl Moiety	
1'	104.5
2'	75.2
3'	83.3
4'	70.1
5'	76.2
6'	69.4
Deoxy-mannopyranosyl Moiety (inner)	
1''	102.1
2''	72.1
3''	72.3
4''	73.9
5''	70.9
6''	18.2

Deoxy-mannopyranosyl Moiety (outer)	
1'''	102.9
2'''	72.0
3'''	71.9
4'''	73.8
5'''	70.4
6'''	18.1
Feruloyl Moiety	
1''''	127.9
2''''	111.8
3''''	149.2
4''''	150.9
5''''	116.3
6''''	124.5
7'''' (C=O)	168.4
8'''' (CH)	147.1
9'''' (CH)	115.1
OMe	56.5
Acetyl Groups	
2 x C=O	172.1, 172.3
2 x CH ₃	20.8, 20.9

Note: Specific assignment of acetyl groups was not detailed in the reference.

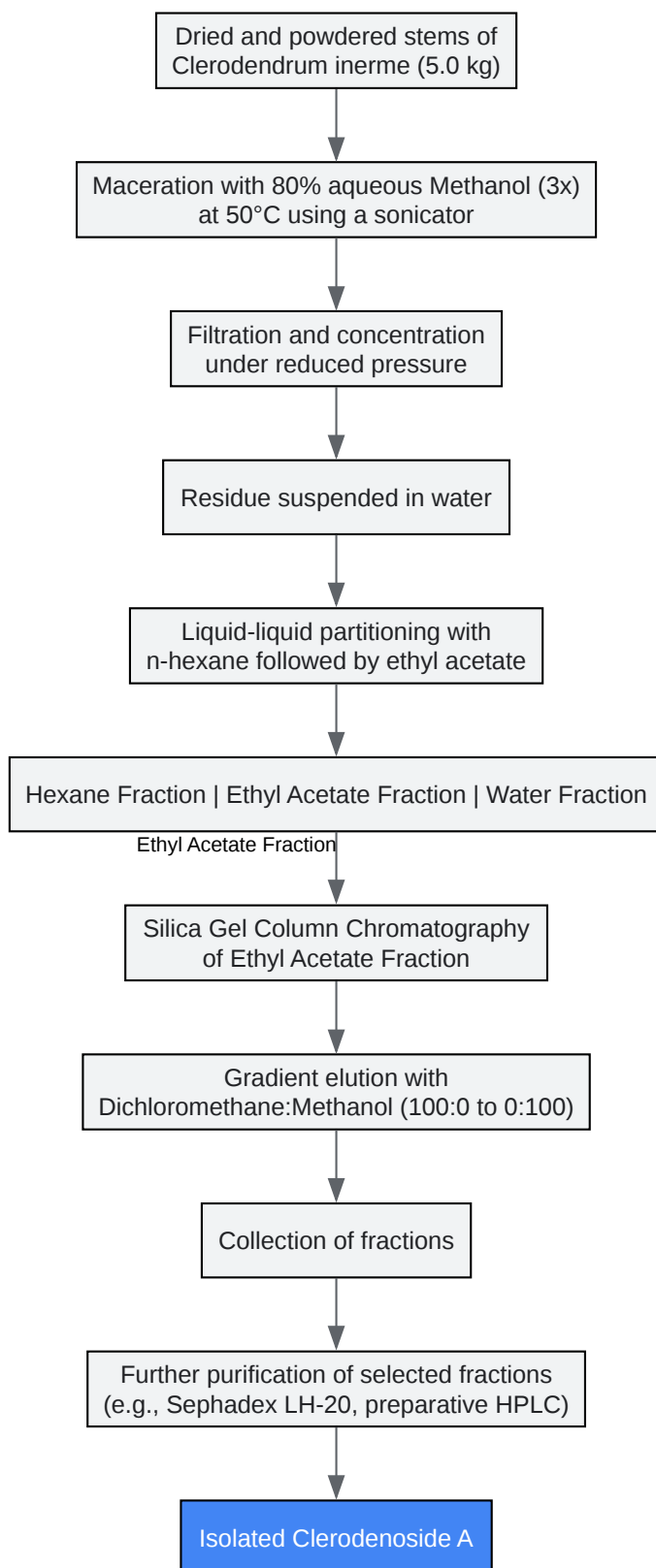
Detailed ¹H-NMR data for **Clerodenoside A** is not fully available in the cited literature.

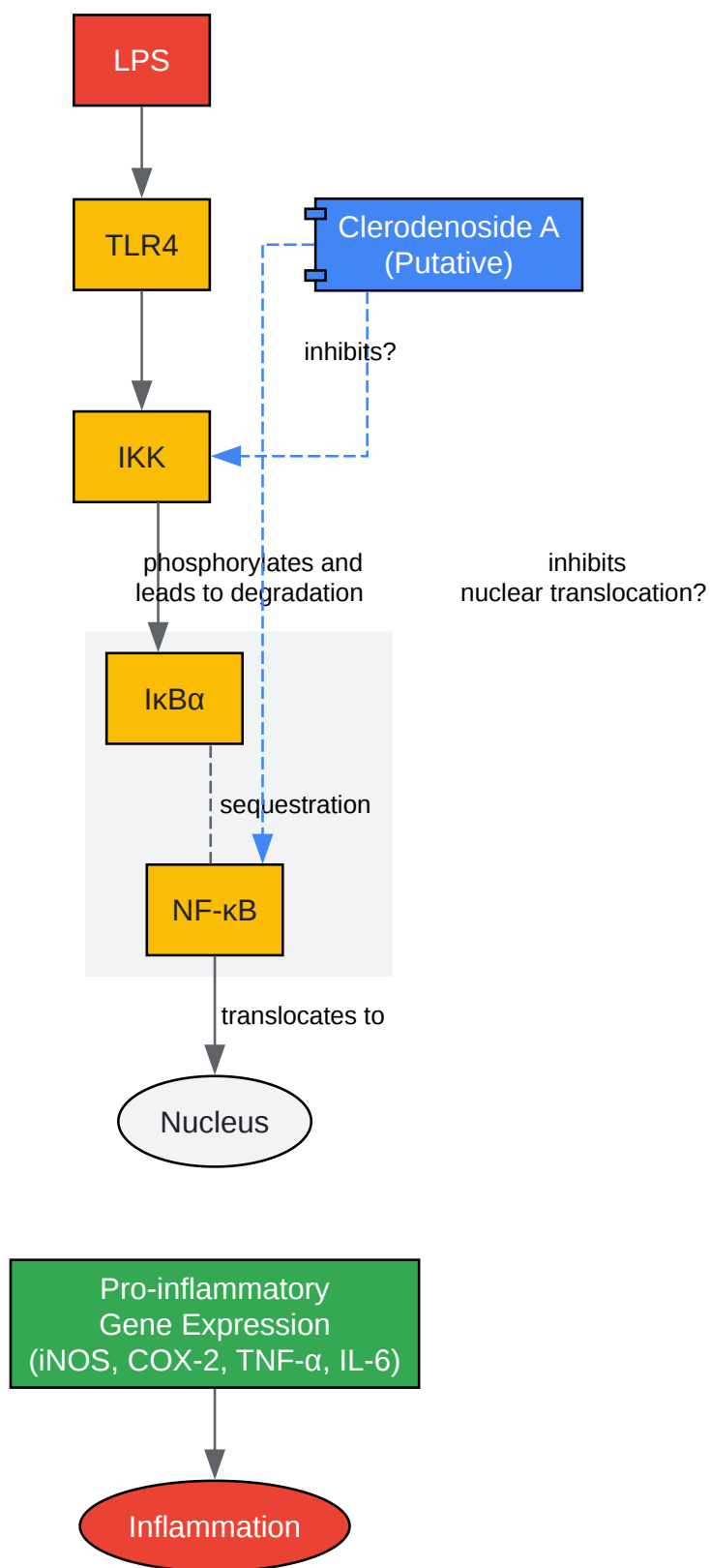
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of natural products. While the detailed fragmentation pattern of **Clerodenoside A** has not been published, its molecular formula, $C_{35}H_{44}O_{17}$, was determined using this technique.^[1]

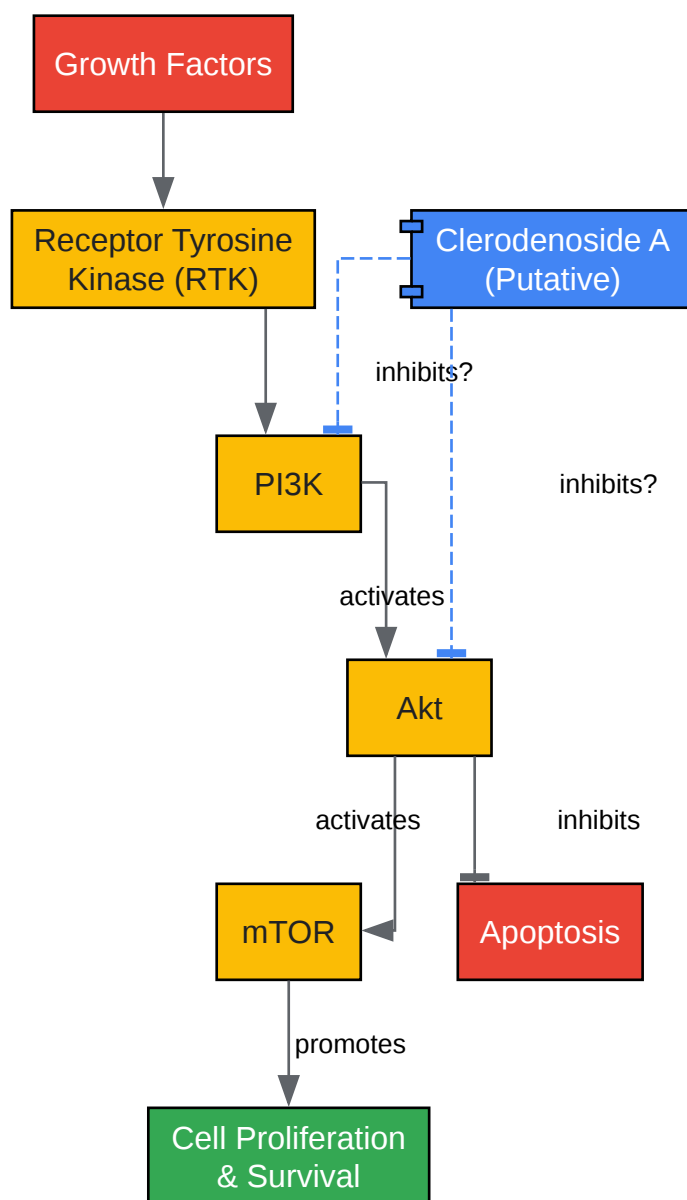
Experimental Protocols

Isolation and Purification of Clerodenoside A

The following is a generalized protocol for the isolation of **Clerodenoside A** from the stems of *Clerodendrum inerme*, based on the methodology described in the literature.^{[1][2]}







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References

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